molecular formula C8H3BrN2O2 B14369142 2-Bromo-1,4-diisocyanatobenzene CAS No. 92636-64-1

2-Bromo-1,4-diisocyanatobenzene

Cat. No.: B14369142
CAS No.: 92636-64-1
M. Wt: 239.03 g/mol
InChI Key: HFPNPNDBGRRJMF-UHFFFAOYSA-N
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Description

2-Bromo-1,4-diisocyanatobenzene: is an aromatic compound with the molecular formula C8H3BrN2O2 It is characterized by the presence of a bromine atom and two isocyanate groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,4-diisocyanatobenzene typically involves the bromination of 1,4-diisocyanatobenzene. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction conditions generally include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired compound in its pure form .

Scientific Research Applications

Chemistry: 2-Bromo-1,4-diisocyanatobenzene is used as a building block in organic synthesis. It is employed in the preparation of various polymers and advanced materials due to its reactive isocyanate groups .

Biology and Medicine: The compound is studied for its potential use in drug development and as a precursor for biologically active molecules. Its derivatives may exhibit antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action of 2-Bromo-1,4-diisocyanatobenzene involves its reactive isocyanate groups, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is utilized in the formation of polymers and other complex molecules. The bromine atom can also participate in various substitution reactions, further expanding the compound’s utility in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1,4-diisocyanatobenzene is unique due to the combination of bromine and isocyanate groups on the benzene ring.

Properties

CAS No.

92636-64-1

Molecular Formula

C8H3BrN2O2

Molecular Weight

239.03 g/mol

IUPAC Name

2-bromo-1,4-diisocyanatobenzene

InChI

InChI=1S/C8H3BrN2O2/c9-7-3-6(10-4-12)1-2-8(7)11-5-13/h1-3H

InChI Key

HFPNPNDBGRRJMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C=O)Br)N=C=O

Origin of Product

United States

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